

Application Notes and Protocols: Mapping Transcription Start Sites Using Biotin-16-UTP

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Compound of Interest

Compound Name: Biotin-16-UTP

Cat. No.: B12854216

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These application notes provide a detailed protocol for the identification of transcription start sites (TSS) at a single-nucleotide resolution using a biotin-based enrichment strategy. The method leverages the specific labeling of the 5'-end of primary RNA transcripts, followed by affinity purification and subsequent analysis.

Introduction

The precise identification of transcription start sites is crucial for understanding gene regulation, promoter architecture, and the synthesis of functional transcripts. This protocol outlines a "Cap-Trapping" method that utilizes **Biotin-16-UTP** in a capping reaction to specifically label the 5'-triphosphate group of nascent RNA transcripts. This biotin tag allows for the selective enrichment of the 5'-ends of primary transcripts using streptavidin-coated magnetic beads. The captured RNA fragments can then be processed for downstream applications such as reverse transcription, PCR, and sequencing to map the exact genomic location of transcription initiation.

Principle of the Method

The core principle of this technique is the enzymatic addition of a biotinylated guanosine monophosphate (GMP) to the 5'-end of uncapped RNA, which is characteristic of primary transcripts. The enzyme Vaccinia Capping Enzyme is used to catalyze this reaction in the

presence of **Biotin-16-UTP**. The resulting biotin-capped RNA molecules are then captured on streptavidin beads, effectively isolating them from processed RNAs (which have a 7-methylguanosine cap) and other cellular RNA species. This enrichment of 5'-end fragments is the key to accurately mapping transcription start sites.

Data Presentation

Table 1: Reagents for Biotin-Capping Reaction

Reagent	Stock Concentration	Final Concentration	Purpose
Total RNA	-	1-5 µg	Starting material containing primary transcripts.
Vaccinia Capping Enzyme	10 U/µL	1 U/µL	Catalyzes the addition of a cap to the 5'-triphosphate RNA.
10X Capping Buffer	10X	1X	Provides optimal pH and ionic conditions for the capping enzyme.
Biotin-16-UTP	10 mM	0.5 mM	Source of the biotinylated guanosine for capping.
RNase Inhibitor	40 U/µL	1 U/µL	Prevents RNA degradation.
Nuclease-free Water	-	To final volume	Adjusts the final reaction volume.

Table 2: Key Components for Streptavidin Affinity Purification

Component	Specification	Purpose
Streptavidin Magnetic Beads	High-binding capacity	Solid support for capturing biotinylated RNA.
Wash Buffer A	High salt concentration (e.g., 2 M NaCl)	Removes non-specific binding of proteins and RNA.
Wash Buffer B	Low salt concentration (e.g., 150 mM NaCl)	Removes residual contaminants.
Elution Buffer	Biotin solution (e.g., 50 mM Biotin)	Competitively elutes the captured biotinylated RNA from the streptavidin beads.

Experimental Protocols

Protocol 1: Biotin-Capping of Primary Transcripts

This protocol describes the enzymatic labeling of the 5'-end of primary RNA transcripts with **Biotin-16-UTP**.

Materials:

- Total RNA sample
- **Biotin-16-UTP** (10 mM)
- Vaccinia Capping Enzyme (e.g., NEB #M2080)
- 10X Capping Buffer
- RNase Inhibitor
- Nuclease-free water

Procedure:

- In a sterile, RNase-free microcentrifuge tube, combine the following reagents on ice:

- Total RNA: 1-5 µg
- 10X Capping Buffer: 2 µL
- **Biotin-16-UTP** (10 mM): 1 µL
- RNase Inhibitor: 0.5 µL
- Vaccinia Capping Enzyme: 2 µL
- Nuclease-free Water: to a final volume of 20 µL
- Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
- Incubate the reaction at 37°C for 30 minutes.
- Proceed immediately to affinity purification or store the reaction at -20°C.

Protocol 2: Affinity Purification of Biotin-Capped RNA

This protocol details the enrichment of biotin-capped RNA using streptavidin magnetic beads.

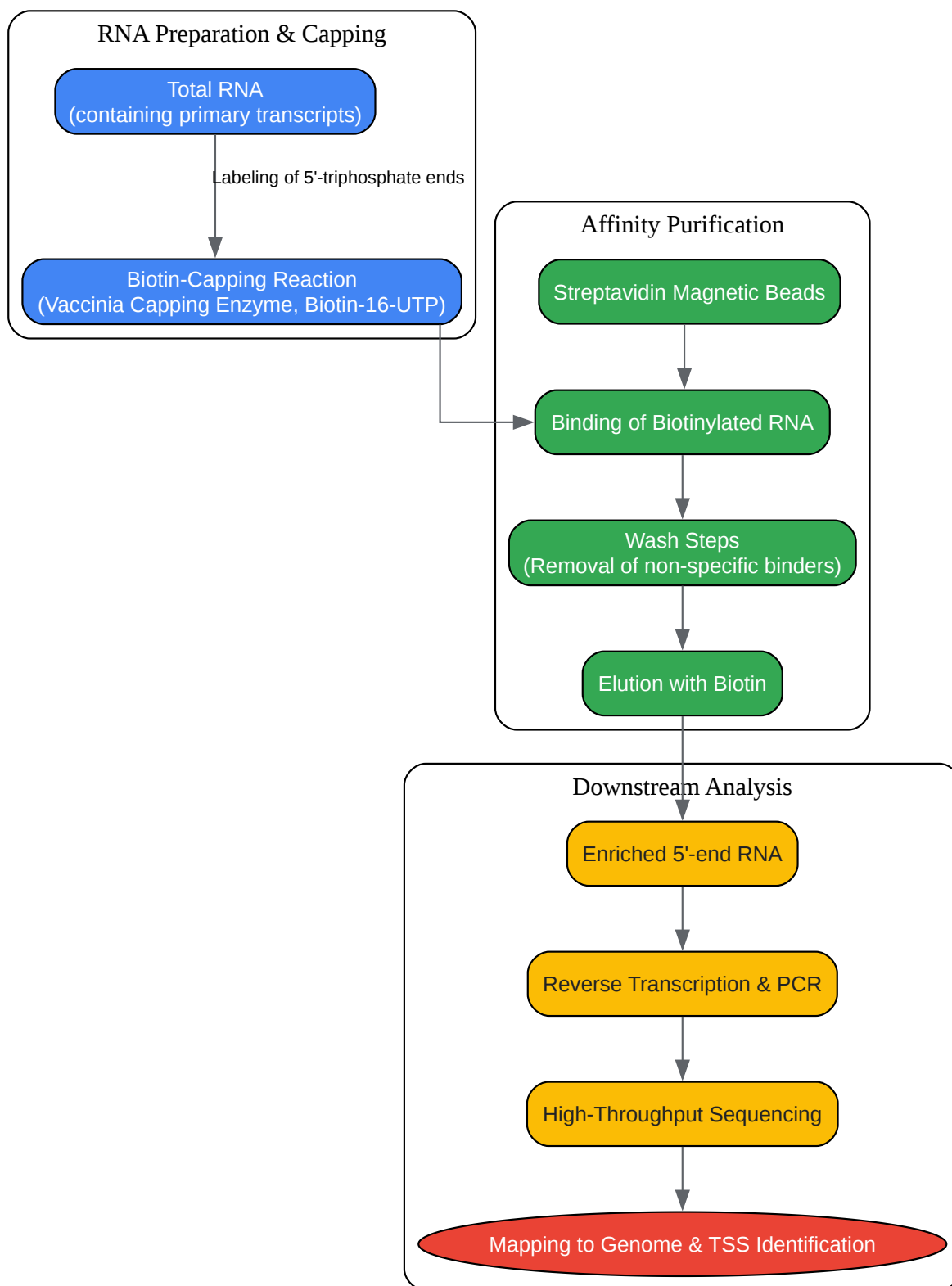
Materials:

- Biotin-capped RNA from Protocol 1
- Streptavidin magnetic beads (e.g., NEB #S1421)
- Wash Buffer A (e.g., 10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA)
- Wash Buffer B (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
- Elution Buffer (e.g., 50 mM Biotin in RNase-free water)
- Magnetic separation rack

Procedure:

- **Bead Preparation:** Resuspend the streptavidin magnetic beads by vortexing. Aliquot 50 μ L of the bead slurry into a new RNase-free tube.
- Place the tube on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.
- Wash the beads twice with 200 μ L of Wash Buffer A. After the final wash, resuspend the beads in 100 μ L of Wash Buffer A.
- **Binding:** Add the 20 μ L biotin-capping reaction to the prepared beads. Incubate at room temperature for 15 minutes with gentle rotation to keep the beads suspended.
- **Washing:** Place the tube on the magnetic rack and discard the supernatant.
- Wash the beads twice with 200 μ L of Wash Buffer A.
- Wash the beads twice with 200 μ L of Wash Buffer B.
- **Elution:** After the final wash, remove all residual buffer. Resuspend the beads in 20 μ L of Elution Buffer.
- Incubate at room temperature for 10 minutes with occasional vortexing.
- Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted, enriched 5'-end RNA to a new, sterile tube.
- The enriched RNA is now ready for downstream analysis such as reverse transcription, adapter ligation, and sequencing.

Mandatory Visualization



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